molecular formula C14H15NO3 B8705599 2-Cyano-3-(4-methoxyphenyl)-but-2-enoic acid ethyl ester CAS No. 13455-80-6

2-Cyano-3-(4-methoxyphenyl)-but-2-enoic acid ethyl ester

Cat. No.: B8705599
CAS No.: 13455-80-6
M. Wt: 245.27 g/mol
InChI Key: WJQUTHBBZNRIGS-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-methoxyphenyl)-but-2-enoic acid ethyl ester is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

13455-80-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(16)13(9-15)10(2)11-5-7-12(17-3)8-6-11/h5-8H,4H2,1-3H3

InChI Key

WJQUTHBBZNRIGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4′-methoxyacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) is heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction is cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract is concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, is isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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